REACTION_SMILES
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[CH3:1][NH2:2].[CH3:3][O:4][C:5](=[O:6])[C:7]1=[C:8]([CH2:25][O:26][CH2:27][CH2:28][N:29]2[C:30](=[O:31])[c:32]3[c:33]([cH:34][cH:35][cH:36][cH:37]3)[C:38]2=[O:39])[NH:9][C:10]([CH3:24])=[C:11]([C:20](=[O:21])[O:22][CH3:23])[CH:12]1[c:13]1[c:14]([Cl:19])[cH:15][cH:16][cH:17][cH:18]1.[OH2:40]>>[CH3:3][O:4][C:5](=[O:6])[C:7]1=[C:8]([CH2:25][O:26][CH2:27][CH2:28][NH2:29])[NH:9][C:10]([CH3:24])=[C:11]([C:20](=[O:21])[O:22][CH3:23])[CH:12]1[c:13]1[c:14]([Cl:19])[cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1=C(C)NC(COCCN2C(=O)c3ccccc3C2=O)=C(C(=O)OC)C1c1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)C1=C(C)NC(COCCN)=C(C(=O)OC)C1c1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |